N-(Piperidin-4-YL)-N-propylbutanamide
Description
N-(Piperidin-4-YL)-N-propylbutanamide is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a secondary amide group (N-propylbutanamide). Piperidine derivatives are widely studied for their roles in drug discovery due to their ability to modulate central nervous system (CNS) targets, enzyme inhibition, or receptor binding . The compound’s molecular formula is inferred as C₁₂H₂₄N₂O, with a molecular weight of 212.33 g/mol.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-piperidin-4-yl-N-propylbutanamide |
InChI |
InChI=1S/C12H24N2O/c1-3-5-12(15)14(10-4-2)11-6-8-13-9-7-11/h11,13H,3-10H2,1-2H3 |
InChI Key |
XLKMUYNGXXMWKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CCC)C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-YL)-N-propylbutanamide typically involves the reaction of piperidine derivatives with butanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-YL)-N-propylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(Piperidin-4-YL)-N-propylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-YL)-N-propylbutanamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The comparison focuses on structurally analogous piperidine-based amides, emphasizing substituent variations and their implications for physicochemical properties and applications.
Table 1: Key Structural and Functional Differences
Key Findings:
The N-phenylpropanamide group in the methoxymethyl analog (CAS 61086-18-8) introduces aromaticity, which could enhance binding affinity to hydrophobic enzyme pockets, unlike the aliphatic propylbutanamide group in the target compound.
Bioactivity and Applications :
- N-Phenylpiperidine-4-carboxamide (CAS 36476-84-7) demonstrates analgesic properties in preclinical studies, attributed to its phenylcarboxamide moiety’s interaction with opioid receptors . By contrast, the absence of aromatic groups in this compound may limit such receptor engagement but improve solubility.
Synthetic Utility :
- The methoxymethyl analog (CAS 61086-18-8) is explicitly classified as a pharmaceutical intermediate, suggesting its role in synthesizing CNS-active drugs. The target compound’s simpler structure may streamline synthesis but reduce versatility in derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
